molecular formula C14H15Cl2NO3 B5800430 cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime

cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime

Cat. No. B5800430
M. Wt: 316.2 g/mol
InChI Key: UXIZJJKIEYDAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime, also known as cyadox, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Cyadox is a white crystalline powder that is soluble in organic solvents and water. It is a member of the oxazolidinone family and has been found to possess antibacterial, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Cyadox has been found to have a wide range of applications in various scientific fields. It has been extensively studied for its antibacterial properties and has been found to be effective against a variety of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. Cyadox has also been found to have antiviral properties and has been shown to be effective against porcine reproductive and respiratory syndrome virus (PRRSV) and swine influenza virus (SIV). In addition, cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Mechanism of Action

The exact mechanism of action of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime is not fully understood. However, it is believed that cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime exerts its antibacterial activity by inhibiting bacterial protein synthesis. Specifically, cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids during protein synthesis. This leads to the inhibition of bacterial growth and proliferation. The antiviral and anti-inflammatory mechanisms of action of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime are not well understood and require further investigation.
Biochemical and Physiological Effects:
Cyadox has been found to have a low toxicity profile and is considered safe for use in animals. It is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver to form inactive metabolites. Cyadox is primarily excreted in the urine and feces. In addition, cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime has been found to have no adverse effects on animal growth, feed intake, or carcass quality.

Advantages and Limitations for Lab Experiments

Cyadox has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. In addition, cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime has a low toxicity profile and is considered safe for use in animals. However, there are some limitations to the use of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime in laboratory experiments. For example, it may not be effective against all bacterial strains and may have limited efficacy against certain viruses. In addition, the exact mechanism of action of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime. One area of research is to further investigate the mechanism of action of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime and its potential applications in the treatment of bacterial infections, viral infections, and inflammatory diseases. Another area of research is to explore the potential use of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime as a feed additive for animals to improve growth performance and prevent disease. In addition, further studies are needed to evaluate the safety and efficacy of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime in different animal species and under different conditions.

Synthesis Methods

The synthesis of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime involves the reaction of cyclohexanone with 2,4-dichlorophenylacetic acid to form the intermediate cyclohexanone O-[2-(2,4-dichlorophenyl)acetyl]oxime. This intermediate is then reacted with hydroxylamine hydrochloride to form cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime. The overall synthesis process is shown in the following equation:
C6H10O + C8H6Cl2O2 → C14H17Cl2NO3

properties

IUPAC Name

(cyclohexylideneamino) 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c15-10-6-7-13(12(16)8-10)19-9-14(18)20-17-11-4-2-1-3-5-11/h6-8H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIZJJKIEYDAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime

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